N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Description
N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and benzamide moieties
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(23(2,21)22)14-6-4-3-5-13(14)15(20)18-12-8-10(16)7-11(17)9-12/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKWLRRIFIOQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps:
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Formation of the Dichlorophenyl Intermediate: : The initial step often involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions. This can be achieved using reagents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride.
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Amidation Reaction: : The dichlorophenyl intermediate is then reacted with 2-aminobenzamide under conditions that facilitate the formation of an amide bond. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Methylation and Sulfonylation: : The final steps involve the introduction of the methyl and methylsulfonyl groups. Methylation can be achieved using methyl iodide or dimethyl sulfate, while sulfonylation typically involves the use of reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the amide bond or the dichlorophenyl ring, potentially leading to the formation of amines or dechlorinated products.
Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or partially dechlorinated compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery, particularly for its potential activity against certain biological targets. Its dichlorophenyl and benzamide moieties are common in pharmacologically active compounds.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities. The presence of the dichlorophenyl group suggests potential interactions with biological membranes or proteins.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the dichlorophenyl and benzamide groups.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The dichlorophenyl group could facilitate binding to hydrophobic pockets, while the benzamide moiety might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-2-aminobenzamide: Lacks the methylsulfonyl group, potentially altering its chemical reactivity and biological activity.
N-(3,5-dichlorophenyl)-2-[methyl(methylthio)amino]benzamide: Contains a methylthio group instead of a methylsulfonyl group, which may affect its oxidation state and reactivity.
N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzoic acid: The carboxylic acid group could significantly change its solubility and interaction with biological targets.
Uniqueness
N-(3,5-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of both the methylsulfonyl and dichlorophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is less common and may offer advantages in specific applications, such as increased stability or enhanced binding affinity to certain targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
